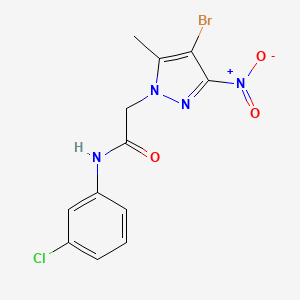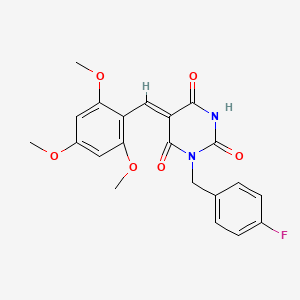![molecular formula C20H14ClF2NO2 B6102811 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B6102811.png)
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MLN8237, is a selective inhibitor of the Aurora kinase A enzyme, which plays a critical role in cell division and proliferation. In
Wissenschaftliche Forschungsanwendungen
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide has been studied for its potential applications in cancer research, particularly in the treatment of solid tumors such as ovarian, breast, and lung cancer. The Aurora kinase A enzyme is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as in viral infections such as HIV.
Wirkmechanismus
The mechanism of action of 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide involves its selective inhibition of the Aurora kinase A enzyme, which is critical for cell division and proliferation. By inhibiting this enzyme, this compound induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral integrase enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and dosage used. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and increased survival rates in animal models. In neurological disorders, this compound has been shown to reduce the accumulation of toxic proteins such as tau and alpha-synuclein, which are associated with Alzheimer's disease and Parkinson's disease, respectively. In viral infections, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral integrase enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide in lab experiments include its selective inhibition of the Aurora kinase A enzyme, which allows for targeted effects on cancer cells and reduced side effects compared to traditional chemotherapy drugs. In addition, this compound has been shown to have potential applications in a variety of scientific research areas, including cancer, neurological disorders, and viral infections.
The limitations of using this compound in lab experiments include its potential toxicity at high doses, which may limit its clinical applications. In addition, this compound may have limited effectiveness in certain types of cancer, and further research is needed to identify the optimal dosage and treatment regimens for different types of cancer.
Zukünftige Richtungen
There are several future directions for research on 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide, including:
1. Further studies on the optimal dosage and treatment regimens for different types of cancer.
2. Studies on the potential applications of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
3. Studies on the potential applications of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
4. Studies on the potential applications of this compound in viral infections, such as HIV.
5. Studies on the potential side effects and toxicity of this compound at different doses and treatment regimens.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the Aurora kinase A enzyme, which plays a critical role in cell division and proliferation. This compound has potential applications in cancer research, neurological disorders, and viral infections, and further research is needed to identify the optimal dosage and treatment regimens for different types of diseases.
Synthesemethoden
The synthesis of 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide involves several steps, including the reaction of 2-chlorophenol with formaldehyde to form 2-chlorobenzyl alcohol, which is then reacted with 2,4-difluorobenzoyl chloride to form 2-chloro-N-(2,4-difluorophenyl)benzamide. This intermediate is then reacted with sodium hydride and 2-chloromethylphenol to form the final product, this compound.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NO2/c21-16-6-1-2-7-19(16)26-12-13-4-3-5-14(10-13)20(25)24-18-9-8-15(22)11-17(18)23/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNYFUOXNWOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102737.png)

![3-(3-chlorophenyl)-6-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6102760.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B6102768.png)
![2-[1-(2-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102772.png)
![1-[3-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6102777.png)
![7-chloro-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6102780.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B6102782.png)

![ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6102786.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6102794.png)

![1-benzyl-4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6102806.png)